Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylamino group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps, including the formation of the cyclopropylamino group and the carbamate moiety. One common synthetic route involves the reaction of a suitable amine with a cyclopropyl ketone, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate moiety through the reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate
- Benzyl ((2R,3R)-4-chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate
- Benzyl ((2R,3R)-3-hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate
Uniqueness
Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl N-[(2R,3R)-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21)/t12-,15-/m1/s1 |
InChI Key |
ATTATPNXUUJVLD-IUODEOHRSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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